12-Hydroxy-O-demethyl muraglitazar
Description
Structure
3D Structure
Properties
CAS No. |
875430-18-5 |
|---|---|
Molecular Formula |
C28H26N2O8 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34) |
InChI Key |
YIRXLRFQQYZVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of 12 Hydroxy O Demethyl Muraglitazar
Oxidative Metabolism of Muraglitazar (B1676866) Leading to 12-Hydroxy-O-demethyl Muraglitazar
The initial and rate-limiting steps in the formation of many muraglitazar metabolites, including this compound, are oxidative reactions. psu.edu These reactions primarily involve hydroxylation and O-demethylation. nih.govresearchgate.net
The oxidative metabolism of muraglitazar is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies using human liver microsomes and cDNA-expressed P450 enzymes have identified several key players in this process. The primary human metabolic pathways for muraglitazar include aliphatic/aryl hydroxylation and O-demethylation. nih.govresearchgate.net
The generation of this compound occurs through a sequence of oxidative steps. The biotransformation pathways can proceed in different orders, leading to various intermediate metabolites. psu.eduscispace.com
One proposed cascade involves the initial O-demethylation of muraglitazar to form O-demethyl muraglitazar (M15). psu.edu This intermediate is then subject to hydroxylation at the 12-position of the molecule, yielding this compound. Alternatively, muraglitazar can first undergo hydroxylation to form a hydroxy muraglitazar intermediate, which is then O-demethylated. Human studies have identified several oxidative metabolites, including various forms of O-demethyl hydroxy muraglitazar (designated as M2, M5, M6, and M7). psu.edu
Other oxidative pathways for muraglitazar include hydroxylation at different positions and oxidation of the t-butyl groups, leading to a diverse array of metabolites (e.g., M20, M21, M22, M23). researchgate.net
Conjugation Reactions Involving this compound and Related Metabolites
Following oxidative modification, this compound and other related metabolites undergo Phase II conjugation reactions, which facilitate their excretion from the body.
Glucuronidation represents the major metabolic clearance pathway for muraglitazar and its metabolites in humans. psu.edudoi.org This process involves the covalent addition of a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating biliary and renal excretion.
Studies have shown that glucuronides of oxidative metabolites are major components found in human bile. psu.edu Specifically, the glucuronides of various oxidative metabolites (designated M17a,b,c, M18a,b,c, and M20) accounted for a significant portion of biliary radioactivity in human studies. psu.edu The enzymes responsible for the glucuronidation of the parent compound, muraglitazar, have been identified as UDP-glucuronosyltransferases (UGT) UGT1A1, UGT1A3, and UGT1A9. nih.gov It is highly probable that these same enzymes, or other members of the UGT superfamily, are responsible for the conjugation of its hydroxylated and demethylated metabolites like this compound.
While glucuronidation is the predominant conjugation pathway, the metabolic profile of muraglitazar is extensive. nih.gov However, current research has primarily highlighted glucuronidation as the key Phase II reaction. psu.edudoi.org The available literature focuses heavily on oxidation and subsequent glucuronidation, with less emphasis on other potential conjugation systems like sulfation or glutathione (B108866) conjugation for muraglitazar and its derivatives.
Comparative Metabolic Profiles Across Preclinical Animal Models
Studies comparing the metabolism of muraglitazar across different species have found that the biotransformation profiles are qualitatively similar in rats, dogs, monkeys, and humans. doi.orgoup.com The parent drug was the most abundant circulating component in all these species. oup.com Crucially, all human metabolites, which would include this compound, were also identified in the preclinical animal species studied. oup.com
Fecal excretion was the primary route of elimination in all species, mainly occurring via the biliary excretion of glucuronide metabolites. doi.org The table below summarizes the comparative metabolite profiles from in vitro hepatocyte incubations, demonstrating the presence of various metabolites across species. Note that specific isomers of O-demethyl hydroxy muraglitazar (like the 12-hydroxy variant) are grouped under this general category in such comparative analyses.
Table 1: Comparative Metabolite Profile of [¹⁴C]Muraglitazar in Hepatocytes from Different Species
| Metabolite | Mouse (%) | Rat (%) | Monkey (%) | Human (%) |
|---|---|---|---|---|
| Parent (Muraglitazar) | 83 | 20 | 69 | 44 |
| M22 (Hydroxy-t-butyl) | 3.5 | 1.4 | 7.5 | 4.5 |
| M21 (Hydroxy-t-butyl) | N.D. | 5.7 | 0.3 | trace |
| M18a/b (Glucuronides of Oxidative Metabolites) | N.D. | 2.7 | 0.5 | 2.8 |
| M15 (O-demethyl muraglitazar) | 8.8 | 58 | 17 | 42 |
| Other | 0.5 | 6.1 | 1.5 | 1.7 |
Data is presented as a percentage of total radioactivity. "N.D." indicates not detectable. "trace" indicates <0.2% radioactivity. Data sourced from comparative in vitro studies. doi.org
This table illustrates that O-demethylation (leading to M15) is a major pathway in all species, particularly in rats and humans. The subsequent hydroxylation to form compounds like this compound is a key transformation, with the resulting metabolites and their glucuronides being consistently observed across the tested species. doi.org
Species-Specific Differences in Muraglitazar Metabolite Formation
The biotransformation of muraglitazar is extensive and generally follows similar qualitative pathways across several species, including rats, dogs, monkeys, and humans. oup.comnih.gov The primary metabolic routes involve oxidation and glucuronidation. nih.govresearchgate.net Oxidative transformations of muraglitazar in humans include hydroxylation, O-demethylation, and a combination of both hydroxylation and O-demethylation. scispace.com The resulting oxidative metabolites, including this compound, can then undergo further conjugation, primarily with glucuronic acid. nih.govpsu.edu
In rats, dogs, monkeys, and humans, the parent drug, muraglitazar, is the most abundant component found in plasma. oup.comnih.gov All metabolites detected in human plasma have also been identified in the plasma of rats, dogs, or monkeys. nih.govresearchgate.net The formation of this compound and its subsequent glucuronide conjugate has been observed in rats, monkeys, and humans, primarily detected in bile and urine. researchgate.net In contrast, these specific metabolites were not detected in dogs. researchgate.net This highlights a key species-specific difference in the handling of this particular metabolic pathway.
The differences in metabolic pathways can be attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, across species. altex.org For instance, the disparity in PPARα activity between mice and humans is thought to be due to differences in the amino acid residues within the ligand-binding domains of the receptor. diabetesjournals.org
Quantitative and Qualitative Profiling of Metabolites in Animal Tissues and Excreta
The quantitative and qualitative analysis of muraglitazar metabolites has been conducted across various biological matrices, including plasma, urine, bile, and feces, in several species. These studies reveal the distribution and extent of metabolism.
Following oral administration, muraglitazar is rapidly absorbed in all species studied. nih.govresearchgate.net In plasma, the parent compound remains the most prevalent component, with no single metabolite accounting for more than 2.5% of the muraglitazar concentration at one hour post-dose in rats, dogs, and humans. nih.govdoi.org
Excretion patterns show that urinary excretion of radioactivity from radiolabeled muraglitazar is low (less than 5% of the dose) in all intact species, indicating that the primary route of elimination is not through the kidneys. nih.gov The main elimination pathway is biliary excretion into the feces. oup.comnih.gov
Metabolite Profiling in Excreta:
Bile: In rats, monkeys, and humans, the major drug-related components found in bile are the glucuronide conjugates of muraglitazar and its oxidative metabolites. nih.govpsu.edu The parent drug itself is only a minor component in bile, suggesting extensive first-pass metabolism. nih.gov Specifically, glucuronides of hydroxy-O-demethyl muraglitazar (M17b) have been identified in the bile of rats and monkeys. researchgate.net In a human study with bile collection, the glucuronide of muraglitazar (M13) accounted for approximately 15% of the administered dose found in bile, while glucuronides of its oxidative metabolites, including those of hydroxy-O-demethyl muraglitazar, collectively represented 16% of the dose. psu.edu
Feces: In contrast to bile, the major components in feces are the parent drug and its oxidative metabolites. nih.gov Glucuronide conjugates are typically not found in feces, which suggests that the glucuronides excreted in the bile are hydrolyzed in the gastrointestinal tract before being eliminated. nih.govpsu.edu
Urine: The profile of metabolites in urine is less extensive due to the low level of renal excretion. However, hydroxy-O-demethyl muraglitazar glucuronide (M17b) has been detected in the urine of both rats and monkeys. researchgate.net
The following tables summarize the identified metabolites of muraglitazar and their distribution in various species and excreta.
Table 1: Profile of Selected Muraglitazar Metabolites in Different Species and Excreta
| Metabolite | Rat | Dog | Monkey | Human |
| Hydroxy-O-demethyl muraglitazar glucuronide (M17b) | Bile, Urine | Not Detected | Bile, Urine | Bile |
| Muraglitazar Glucuronide (M13) | Bile | Not Detected | Bile | Bile |
| O-demethyl muraglitazar (M15) | Bile | Not Detected | Bile | Bile |
| Hydroxy muraglitazar (M8a, M10, M11, M14) | Bile | Not Detected | Bile | Bile |
Data sourced from scientific literature. psu.eduresearchgate.net
Synthetic Methodologies and Chemical Derivatization for 12 Hydroxy O Demethyl Muraglitazar
De Novo Synthesis Approaches for 12-Hydroxy-O-demethyl Muraglitazar (B1676866)
The complete chemical synthesis of 12-Hydroxy-O-demethyl muraglitazar presents a multi-step challenge, requiring precise control over regioselective reactions. The approaches are centered on modifying advanced precursors or building the molecule from basic starting materials, incorporating the necessary hydroxyl and demethylated functionalities at key stages.
Introducing a hydroxyl group at a specific position on an aromatic ring, such as the 12-position of the muraglitazar scaffold, is a significant synthetic challenge due to the potential for multiple reactive sites. nih.gov Direct hydroxylation of an advanced intermediate often lacks the required regioselectivity, leading to a mixture of isomers.
A more controlled approach involves a "synthesis-driven" strategy where a functional group that can be readily converted to a hydroxyl group is incorporated from the start. This could involve using a starting material that is already hydroxylated or carries a protected hydroxyl group (e.g., a benzyloxy or silyl (B83357) ether group) at the desired position. Another strategy is to introduce a directing group that facilitates ortho- or para-hydroxylation. For instance, a boronic acid ester can be introduced and subsequently oxidized to the corresponding phenol. While specific details for the 12-position are not extensively published, general methods for para-specific hydroxylation of aromatic compounds using microbial systems have been explored, suggesting a potential avenue for biocatalytic approaches to generate key intermediates. nih.gov
Biosynthesis of this compound using Microbial Bioreactors
The low concentrations of metabolites in human samples often prevent their direct isolation and complete structural identification. nih.gov To overcome this, microbial bioreactors have been successfully employed as a practical tool for producing significant quantities of human drug metabolites. This approach, often termed "microbial biotransformation," uses microorganisms that possess enzymatic machinery capable of performing reactions analogous to those in human metabolism.
In the case of muraglitazar, several microbial strains have been shown to produce its human metabolites. Notably, the fungi Cunninghamella elegans and the actinomycete Saccharopolyspora hirsuta have been identified as effective biocatalysts. nih.gov When muraglitazar is introduced into cultures of these microorganisms, they perform oxidative transformations, including hydroxylation and O-demethylation. The resulting metabolites can be extracted from the culture medium and purified. Through this method, this compound (identified as metabolite M5) was successfully biosynthesized, isolated, and its structure confirmed via NMR and mass spectrometry. nih.govresearchgate.net This demonstrates the utility of microbial bioreactors not only for metabolite identification but also for generating reference standards for further research. nih.gov
Table 1: Microbial Systems for Muraglitazar Metabolite Biosynthesis
| Microbial Strain | Metabolite(s) Produced | Application | Reference |
|---|---|---|---|
| Cunninghamella elegans | Hydroxylated and O-demethylated metabolites (including M5) | Production of human metabolite standards | nih.gov |
Preparation of Labeled this compound for Research Applications
Radiolabeled compounds are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. To investigate the metabolic fate of muraglitazar, ¹⁴C-labeled muraglitazar was synthesized and administered to human subjects. nih.govpsu.edu The parent drug was labeled with Carbon-14, a beta-emitting isotope that allows for sensitive detection and quantification of the drug and its metabolites in biological matrices like plasma, urine, and feces. nih.gov
The preparation of labeled this compound is typically achieved through the metabolism of the labeled parent drug. When [¹⁴C]muraglitazar is administered, the metabolic processes in the body generate a suite of radiolabeled metabolites, including [¹⁴C]this compound. nih.govresearchgate.net These labeled metabolites can then be profiled and quantified using techniques like liquid chromatography coupled with radiodetection. nih.gov While direct chemical synthesis of the labeled metabolite is possible, it is often more complex than synthesizing the labeled parent drug and allowing biological systems to perform the subsequent transformations. The use of ¹⁴CO₂ in the final synthetic steps is a common strategy for introducing the radiolabel into carboxylic acid-containing drugs, a method that could be adapted for muraglitazar precursors. nih.gov
Rational Design of Derivatives for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. The identification of metabolites like this compound provides vital information for these studies. nih.govresearchgate.net Understanding the sites of metabolic attack on a drug molecule allows chemists to rationally design derivatives with improved metabolic stability and potentially enhanced efficacy or a more desirable safety profile.
The formation of this compound highlights two key metabolic "soft spots" on the muraglitazar scaffold: the methoxy (B1213986) group and the 12-position of the aromatic ring. nih.gov In general, the oxidative metabolites of muraglitazar have been found to possess significantly reduced activity as PPARα/γ activators compared to the parent drug. researchgate.netnih.gov This information guides the design of new analogs in several ways:
Metabolic Blocking: Chemists can replace the hydrogen atom at the 12-position with a group that is resistant to hydroxylation, such as a fluorine atom. This modification can block the metabolic pathway, potentially increasing the drug's half-life and exposure.
Modulation of Physicochemical Properties: The introduction of a hydroxyl group and the removal of a methyl group significantly alter the polarity and hydrogen bonding potential of the molecule. By synthesizing derivatives that mimic these changes, researchers can probe how these properties affect receptor binding and activity.
Bioisosteric Replacement: The metabolically labile methoxy group can be replaced with other chemical groups (bioisosteres) that are of a similar size and electronic character but are more resistant to enzymatic cleavage.
These SAR studies, informed by metabolite identification, are a cornerstone of modern drug design, aiming to create new chemical entities with superior therapeutic properties. omu.edu.trnih.gov
Mechanistic and Pharmacological Activity Investigations of 12 Hydroxy O Demethyl Muraglitazar Preclinical Focus
Peroxisome Proliferator-Activated Receptor (PPAR) Agonistic Activity
12-Hydroxy-O-demethyl muraglitazar (B1676866) is an oxidative metabolite of muraglitazar. psu.edu Muraglitazar itself is a dual agonist for both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ). researchgate.netnih.gov These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism. nih.gov Activation of PPARα is primarily associated with reducing circulating triglyceride levels, while PPARγ activation enhances insulin (B600854) sensitivity and glucose metabolism. nih.gov
In general, the metabolites of muraglitazar, including 12-Hydroxy-O-demethyl muraglitazar, have demonstrated significantly reduced activity as PPARα and PPARγ activators when compared to the parent compound, muraglitazar. researchgate.net
Ligand Binding and Transactivation of PPARα
PPARα is highly expressed in tissues with high fatty acid oxidation capacity, such as the liver, heart, and skeletal muscle. ntu.edu.sg Its activation leads to the regulation of genes involved in the transport and beta-oxidation of free fatty acids. acs.org Studies on muraglitazar metabolites have shown that they generally exhibit greatly diminished activity as PPARα activators relative to muraglitazar itself. researchgate.net
Ligand Binding and Transactivation of PPARγ
PPARγ is predominantly found in adipose tissue, where it is a key regulator of adipocyte differentiation, lipid storage, and insulin sensitization. psu.eduntu.edu.sg Similar to the findings for PPARα, the metabolites of muraglitazar, which include this compound, have been found to have substantially reduced activity as PPARγ activators compared to the parent drug. researchgate.net
Differential Activity Profile Compared to Parent Muraglitazar
The metabolic conversion of muraglitazar to its various metabolites, including this compound, results in a significant reduction in PPAR agonistic activity. researchgate.net While muraglitazar is a potent dual PPARα/γ agonist, its metabolites, formed through processes like oxidation, show considerably less activation of these receptors. researchgate.net This suggests that the pharmacological effects of muraglitazar are primarily driven by the parent compound rather than its metabolites.
In Vitro and Preclinical Efficacy in Glucose Homeostasis
Dual PPARα/γ agonists like muraglitazar have been developed to simultaneously manage hyperglycemia and dyslipidemia. researchgate.net They improve insulin sensitivity and glucose utilization, key aspects of glucose homeostasis. nih.gov
Mechanisms of Insulin Sensitization in Animal Models
In animal models, muraglitazar has been shown to enhance insulin sensitivity. researchgate.netnih.gov This is achieved in part through the activation of PPARγ, which promotes the uptake and utilization of glucose. nih.govnih.gov The parent compound, muraglitazar, effectively reduces plasma glucose and insulin levels in diabetic animal models. nih.gov While direct studies on the insulin-sensitizing mechanisms of this compound are limited, the reduced PPARγ activity of muraglitazar metabolites suggests their contribution to insulin sensitization is likely less significant than that of muraglitazar. researchgate.net
Glucose Uptake and Utilization Pathways in Cellular and Animal Models
The activation of PPARγ by agonists leads to increased glucose uptake and utilization. researchgate.net Muraglitazar has demonstrated the ability to modulate the expression of PPAR target genes involved in these processes in adipose tissue and the liver in animal models. nih.gov Given that the metabolites of muraglitazar, including this compound, possess reduced PPAR activation capabilities, their direct impact on glucose uptake and utilization pathways is considered to be substantially lower than that of the parent compound. researchgate.net
Preservation of Pancreatic β-Cell Function in Animal Models
Preclinical studies using genetically obese and diabetic db/db mice have demonstrated that treatment with muraglitazar helps preserve pancreatic β-cell function. In older db/db mice experiencing progressive hyperglycemia, long-term administration of muraglitazar prevented the typical decline in glycemic control and the onset of insulin deficiency. nih.govnih.gov In severely hyperglycemic mice, treatment not only improved glucose tolerance but also led to a significant increase in the insulin content within the pancreas. nih.govdiabetesjournals.org This effect was notable, with pancreatic insulin content increasing approximately fourfold following treatment. diabetesjournals.org This preservation of β-cell function is critical, as these cells are responsible for producing and secreting insulin. The observed effects suggest that muraglitazar treatment reduces insulin resistance, thereby lessening the secretory demand on β-cells and helping to prevent their apoptosis. nih.govdiabetesjournals.org
Table 1: Effect of Muraglitazar on Pancreatic Insulin Content in Animal Models
| Animal Model | Treatment Group | Pancreatic Insulin Content Change | Reference |
|---|---|---|---|
| Severely hyperglycemic db/db mice | Muraglitazar | ~4-fold increase | diabetesjournals.org |
| Older hyperglycemic db/db mice | Muraglitazar | Prevention of insulin deficiency | nih.govnih.gov |
In Vitro and Preclinical Efficacy in Lipid Metabolism
As a dual activator of peroxisome proliferator-activated receptor (PPAR) alpha and gamma, muraglitazar and its metabolites exert significant effects on lipid metabolism, a key aspect of their therapeutic potential. medscape.com
The activation of PPARα is known to play a role in raising levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". medscape.com While specific data on this compound is limited, studies on the parent compound, muraglitazar, in animal models have shown its ability to increase HDL-C levels. managedhealthcareexecutive.comunimi.it This effect is a recognized outcome of PPARα activation, which influences the transcription of genes involved in lipid metabolism. medscape.com
Treatment with muraglitazar has consistently demonstrated potent lipid-lowering effects in various preclinical models. In young, hyperglycemic db/db mice, muraglitazar administration resulted in dose-dependent reductions of plasma triglycerides, free fatty acids, and total cholesterol. diabetesjournals.orgresearchgate.net Similarly, in Zucker fatty rats, muraglitazar treatment led to significant decreases in fasting plasma triglycerides, VLDL+LDL-cholesterol, and free fatty acids. unimi.it These effects are largely attributed to the activation of PPARα, which enhances the catabolism of very low-density lipoproteins (VLDL) and reduces their synthesis and secretion by the liver. diabetesjournals.org
Table 2: Effect of Muraglitazar on Plasma Lipids in Animal Models
| Animal Model | Parameter | Result | Reference |
|---|---|---|---|
| Young db/db mice | Triglycerides | Dose-dependent reduction | diabetesjournals.orgresearchgate.net |
| Young db/db mice | Free Fatty Acids | Dose-dependent reduction | diabetesjournals.org |
| Young db/db mice | Cholesterol | Dose-dependent reduction | diabetesjournals.org |
| Zucker fatty rats | Fasting Triglycerides | 81% reduction | unimi.it |
| Zucker fatty rats | VLDL+LDL-Cholesterol | 38% reduction | unimi.it |
| Zucker fatty rats | Free Fatty Acids | 60% reduction | unimi.it |
Obese diabetic animal models, such as the db/db mouse, often develop hepatic steatosis, or fatty liver, characterized by the accumulation of triglycerides in liver tissue. diabetesjournals.org Muraglitazar treatment has been shown to effectively counteract this. In db/db mice, administration of muraglitazar resulted in a significant reduction of liver triglyceride content. nih.govdiabetesjournals.org This effect is likely due to a combination of factors, including reduced plasma levels of free fatty acids, which decreases the substrate available for lipid synthesis in the liver, and enhanced hepatic fatty acid oxidation. diabetesjournals.orgnih.gov The lowering of liver lipid content is significant as it is implicated in improving hepatic insulin resistance and reducing the overproduction of glucose and VLDL. diabetesjournals.org
Table 3: Effect of Muraglitazar on Hepatic Triglyceride Content
| Animal Model | Treatment Group | Vehicle-Treated (mg/g liver tissue) | Muraglitazar-Treated (mg/g liver tissue) | Reference |
|---|---|---|---|---|
| db/db mice | Muraglitazar | 100 ± 10 | 76 ± 3 | diabetesjournals.orgresearchgate.net |
Anti-inflammatory and Immunomodulatory Effects in Preclinical Models
Beyond their metabolic roles, PPARα and PPARγ are involved in regulating immune responses and inflammation. nih.govtuni.fi The dual agonism of muraglitazar confers anti-inflammatory properties that have been observed in both in vitro and in vivo preclinical models. nih.govtuni.fi
In vitro studies using activated macrophage cell lines have shown that muraglitazar can inhibit the production of key inflammatory mediators. nih.govtuni.fi Treatment with muraglitazar led to a dose-dependent inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for generating large amounts of NO during inflammation. nih.govresearchgate.net Furthermore, muraglitazar treatment reduced the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). nih.govtuni.fi These effects are believed to be mediated through the combined activation of PPARγ and PPARα. nih.gov The anti-inflammatory properties observed in cell-based assays were also confirmed in an in vivo model of acute inflammation, where muraglitazar reduced carrageenan-induced paw edema in mice. nih.govresearchgate.net
Table 4: In Vitro Effects of Muraglitazar on Inflammatory Mediators
| Cell Line | Mediator | Effect of Muraglitazar | Reference |
|---|---|---|---|
| J774 Murine Macrophages | Nitric Oxide (NO) | Dose-dependent inhibition | nih.govresearchgate.net |
| J774 Murine Macrophages | iNOS Expression | Inhibition | nih.govtuni.fi |
| J774 Murine Macrophages | TNFα Production | Reduction | nih.govtuni.fi |
| J774 Murine Macrophages | IL-6 Production | Inhibition | nih.govtuni.fi |
Cellular Anti-inflammatory Activity in Murine Macrophages
Direct preclinical studies detailing the specific cellular anti-inflammatory activity of this compound in murine macrophages are not extensively available in publicly accessible literature. However, research on the parent compound, muraglitazar, provides a foundational understanding. Muraglitazar has demonstrated anti-inflammatory properties in in-vitro models utilizing murine macrophages. nih.govsmolecule.comresearchgate.netresearchgate.net
In studies using J774 murine macrophages stimulated with lipopolysaccharide (LPS), muraglitazar was shown to inhibit the production of key inflammatory mediators in a dose-dependent manner. nih.govsmolecule.comresearchgate.netresearchgate.net This includes the reduction of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). nih.govsmolecule.comresearchgate.netresearchgate.net Furthermore, muraglitazar treatment reduced the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govsmolecule.comresearchgate.net These effects are attributed to muraglitazar's dual agonism of PPARα and PPARγ, which are known to be involved in the regulation of inflammatory responses. nih.govsmolecule.com
A pivotal study on the metabolism of muraglitazar has indicated that its metabolites, including this compound, generally possess significantly reduced activity as PPARα/γ activators when compared to the parent compound. researchgate.net This suggests that the anti-inflammatory effects of this compound in murine macrophages would likely be substantially less potent than those observed for muraglitazar.
Gene Expression Profiling and Transcriptional Regulation
Modulation of PPAR Target Genes in Adipose Tissue
Muraglitazar, as a dual PPARα/γ agonist, has been shown to modulate the expression of several PPAR target genes in white adipose tissue in preclinical models. scispace.comdrugbank.comncats.io In studies involving db/db mice, treatment with muraglitazar led to an increased expression of genes involved in glucose and lipid metabolism. scispace.comdrugbank.com For instance, the mRNA levels of fatty acid binding protein (aP2), lipoprotein lipase (B570770) (LPL), and the glucose transporter GLUT4 were all observed to increase following muraglitazar administration. scispace.comncats.io This is consistent with the activation of PPARγ, which is highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization. scispace.comncats.io
As established in metabolic studies, the metabolites of muraglitazar, which includes this compound, exhibit greatly diminished activity as PPAR activators. researchgate.net It can therefore be inferred that the capacity of this compound to modulate PPAR target genes in adipose tissue is significantly lower than that of muraglitazar.
Table 1: Effect of Muraglitazar on PPAR Target Gene Expression in Adipose Tissue of db/db Mice
| Gene | Function | Effect of Muraglitazar Treatment |
| aP2 | Fatty Acid Binding | Increased mRNA levels |
| LPL | Lipoprotein Lipase | Increased mRNA levels |
| GLUT4 | Glucose Transporter | Increased mRNA levels |
This data is for the parent compound, muraglitazar, and serves as a reference for the expected, albeit significantly reduced, activity of its metabolite, this compound.
Modulation of PPAR Target Genes in Hepatic Tissue
Direct evidence for the modulation of PPAR target genes in hepatic tissue by this compound is not available in the current body of scientific literature. The understanding of such activity is primarily derived from studies on muraglitazar.
In preclinical studies, muraglitazar has been demonstrated to modulate the expression of PPAR target genes in the liver. scispace.comdrugbank.com Its PPARα agonist activity is particularly relevant in this tissue, where PPARα is highly expressed and regulates fatty acid oxidation. scispace.com Treatment with muraglitazar in animal models has been shown to stimulate the expression of genes such as acyl-CoA oxidase (ACO), a key enzyme in peroxisomal fatty acid oxidation, and to suppress the expression of apolipoprotein CIII (apoCIII), which is involved in triglyceride metabolism. scispace.comnih.gov
Given the finding that the metabolites of muraglitazar, including this compound, have substantially reduced PPAR agonist activity, it is expected that the effect of this metabolite on hepatic gene expression would be minimal compared to the parent drug. researchgate.net
Table 2: Effect of Muraglitazar on PPAR Target Gene Expression in Hepatic Tissue of db/db Mice
| Gene | Function | Effect of Muraglitazar Treatment |
| ACO | Acyl-CoA Oxidase | Increased mRNA levels and activity |
| apoCIII | Apolipoprotein CIII | Suppressed mRNA levels |
This data pertains to the parent compound, muraglitazar. The activity of its metabolite, this compound, is expected to be significantly lower.
Synergistic Interactions with Co-Administered Pharmacological Agents in Preclinical Observations
There is no available preclinical data documenting any synergistic interactions between this compound and other co-administered pharmacological agents. Research has primarily focused on the pharmacological effects of the parent compound, muraglitazar, as a single agent. invivochem.cn
Advanced Analytical Techniques for Characterization and Quantification of 12 Hydroxy O Demethyl Muraglitazar
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography (LC) Based Methods
High-Performance Liquid Chromatography (HPLC) serves as the foundational separation technique for the analysis of 12-Hydroxy-O-demethyl muraglitazar (B1676866) from complex biological matrices. Due to its nature as a metabolite, it is typically present in low concentrations alongside the parent drug and other related metabolic products. nih.gov Therefore, efficient chromatographic separation is paramount before detection and quantification.
Researchers have developed robust LC-based methods for profiling muraglitazar metabolites in samples such as plasma, urine, bile, and feces. psu.eduresearchgate.net Sample preparation often involves protein precipitation and liquid-liquid or solid-phase extraction to remove interfering substances. psu.eduresearchgate.net For the separation of muraglitazar and its various metabolites, reversed-phase HPLC is commonly employed. Specific columns and mobile phase gradients are optimized to achieve resolution between the numerous structurally similar compounds. For instance, one method utilized a YMC ODS AQ, S-3 120-Å column (2.0 mm × 150 mm) with a gradient mobile phase, successfully separating 16 different oxidative metabolites. psu.edu In such systems, 12-Hydroxy-O-demethyl muraglitazar (M5) was observed to have a distinct retention time of 25.0 minutes, allowing for its isolation from other metabolites. psu.edu
Table 1: Example HPLC Parameters for Muraglitazar Metabolite Profiling
| Parameter | Specification |
| HPLC System | Shimadzu Class VP |
| Column | YMC ODS AQ, S-3 120-Å, 2.0 x 150 mm |
| Flow Rate | 0.28 ml/min |
| Detection | UV, Mass Spectrometry, Radiometric |
| Analyte | This compound (M5) |
| Retention Time | 25.0 min |
This table is based on data reported in metabolic studies of muraglitazar. psu.edu
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the characterization of drug metabolites. Its high sensitivity and ability to provide molecular weight and structural information are essential for identifying compounds like this compound.
LC-MS and LC-MS/MS for Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the primary techniques used for the detection and initial identification of muraglitazar metabolites. nih.govresearchgate.net Following HPLC separation, the eluent is introduced into the mass spectrometer.
For this compound (M5), LC-MS analysis identifies a protonated molecular ion ([M+H]⁺) corresponding to its molecular mass of 518 Da. psu.edu To confirm the structure, LC-MS/MS is employed. In this technique, the parent ion (m/z 519) is isolated and fragmented, producing a unique pattern of product ions. The fragmentation pattern provides clues to the molecule's structure, such as the loss of specific functional groups. The major fragment ions observed for M5 are m/z 398, 308, 290, and 281, which are characteristic of its hydroxylated and O-demethylated structure. psu.edu This fragmentation data, when compared with that of the parent drug and other metabolites, allows for the confident assignment of the metabolite's identity. psu.edu
Table 2: LC-MS/MS Characterization of this compound (M5)
| Attribute | Value |
| Metabolite Descriptor | M5 |
| Proposed Structure | O-Demethyl 12-hydroxy muraglitazar |
| Molecular Mass (Da) | 518 |
| Parent Ion ([M+H]⁺) | m/z 519 |
| Major Fragment Ions (m/z) | 398, 308, 290, 281 |
Data sourced from comprehensive metabolite identification studies of muraglitazar. psu.edu
High-Resolution Mass Spectrometry and Mass Defect Filtering
To further enhance the confidence of metabolite identification and to detect unexpected metabolites in highly complex matrices like feces, High-Resolution Mass Spectrometry (HRMS) is utilized. nih.govnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While MS techniques provide essential information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. nih.gov However, NMR has lower sensitivity than MS and requires larger quantities of pure sample.
In the case of muraglitazar metabolites, their concentrations in human plasma and excreta were too low for direct analysis by NMR. nih.gov To overcome this, researchers employed microbial bioreactors. Fungal strains, specifically Cunninghamella elegans and Saccharopolyspora hirsuta, were used to produce several muraglitazar metabolites in larger quantities. nih.gov These microbially generated metabolites were confirmed to be identical to the human metabolites by comparing their HPLC retention times and MS/MS fragmentation patterns. nih.gov The scaled-up production allowed for the isolation of pure metabolite standards, which were then analyzed by NMR to confirm their complete chemical structures. nih.gov This integrated approach, combining microbial biosynthesis with LC-MS and NMR, was instrumental in definitively identifying the structures of the human oxidative metabolites of muraglitazar. nih.gov
Radiometric Detection for Metabolic Tracing Studies
Radiometric detection is a powerful quantitative technique used in metabolism studies to trace the fate of a drug and its metabolites throughout the body. These studies typically involve administering a version of the drug labeled with a radioactive isotope, such as Carbon-14 ([¹⁴C]). nih.govnih.gov
For muraglitazar, studies were conducted using [¹⁴C]muraglitazar to track its absorption, distribution, and excretion. nih.govnih.govpsu.edu By coupling an HPLC system with a radiodetector (LC/radiodetection), analysts can create a radiochromatogram that shows all drug-related material, including the parent drug and all metabolites like this compound. nih.govresearchgate.net This allows for the calculation of the relative abundance of each metabolite in a given sample (e.g., plasma, urine, or feces) as a percentage of the total radioactivity. nih.gov This method was crucial in determining that fecal excretion was the primary route of elimination and that oxidative metabolites, including the family of O-demethylated and hydroxylated species to which M5 belongs, were prominent components of the fecal radioactivity. nih.govnih.gov
Broader Research Implications and Translational Hypotheses Preclinical Context
Understanding Metabolite Contributions to Overall Pharmacological Response in Animal Models
Research indicates that the resulting metabolites, including 12-Hydroxy-O-demethyl muraglitazar (B1676866), generally exhibit greatly reduced activity as PPARα/γ activators when compared to muraglitazar itself. doi.orgresearchgate.netnih.gov In plasma from rats, dogs, and humans, no single metabolite was found to be present at a concentration greater than 2.5% of the parent muraglitazar concentration one-hour post-dose. doi.orgresearchgate.net This suggests that the profound pharmacological responses observed in animal models are overwhelmingly attributable to the parent compound, rather than its metabolites. doi.orgresearchgate.net The qualitative similarity of metabolite profiles across these animal species and humans supported their use in evaluating the safety and metabolic pathways of muraglitazar. doi.org
Table 1: Preclinical Efficacy of Muraglitazar in Diabetic Animal Models (db/db mice)
| Parameter | Effect Observed with Muraglitazar Treatment | Reference |
|---|---|---|
| Glucose | Dose-dependent reduction | nih.gov |
| Insulin (B600854) | Dose-dependent reduction | nih.gov |
| Triglycerides | Dose-dependent reduction | nih.gov |
| Free Fatty Acids | Dose-dependent reduction | nih.gov |
| Cholesterol | Reduction | nih.gov |
| Pancreatic Insulin Content | Increased | nih.gov |
| Adiponectin Levels | Increased | nih.gov |
Role in Unraveling Muraglitazar's Biological Activities
12-Hydroxy-O-demethyl muraglitazar is an identified oxidative metabolite of muraglitazar. psu.edu Its formation, along with other related metabolites, is a key part of the metabolic clearance pathway of the parent drug. psu.edu The primary biological role of this compound appears to be as a product of the body's effort to metabolize and eliminate muraglitazar, rather than as a significant contributor to its therapeutic effects. doi.orgnih.gov
The biological activities of muraglitazar are centered on its function as a potent dual agonist of PPAR-alpha and PPAR-gamma. nih.govnih.gov Activation of PPAR-gamma leads to improved insulin sensitivity, while PPAR-alpha activation results in beneficial changes to lipid profiles, such as lowered triglycerides. nih.gov Since studies have concluded that the metabolites of muraglitazar have substantially reduced potency at these receptors, the role of this compound in producing the signature glucose-lowering and lipid-modifying effects of the parent drug is considered minimal. doi.orgnih.gov Its existence and detection in metabolic studies are crucial for mapping the complete disposition and elimination pathways of muraglitazar. doi.orgpsu.edu
Preclinical Research on Potential as a Lead Compound for Novel Therapeutic Development
A lead compound in drug discovery is a chemical structure that shows a promising pharmacological activity and serves as a starting point for developing new drugs. Given that this compound has been shown to possess significantly reduced PPAR activation compared to its parent compound, muraglitazar, its potential as a lead compound for developing a more potent dual PPAR agonist is low. doi.orgnih.gov
However, the study of such metabolites can be valuable. The structural modifications resulting from metabolism (in this case, hydroxylation and O-demethylation) provide important structure-activity relationship (SAR) data. This information helps medicinal chemists understand which parts of the molecule are essential for potent activity and which are susceptible to metabolic breakdown. While not a promising lead for a direct successor to muraglitazar, its structure could theoretically be explored for other, unrelated biological targets where the specific functional groups might confer a novel activity. Nevertheless, current research primarily positions it as a metabolic byproduct rather than a starting point for new therapeutic agents.
Elucidation of Molecular Mechanisms and Signaling Pathways Governed by this compound
The molecular mechanism of action for muraglitazar is well-established; it binds to and activates the nuclear hormone receptors PPAR-alpha and PPAR-gamma. nih.govnih.gov These receptors then form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby modulating the expression of target genes involved in glucose and lipid metabolism. nih.gov
Development of Novel Research Tools and Reference Standards for Metabolic Studies
The synthesis and characterization of metabolites like this compound are critical for advancing metabolic research. These synthesized compounds serve as indispensable reference standards for analytical and bioanalytical methods. psu.edu Having a pure, characterized standard of this compound allows for the accurate identification and quantification of this metabolite in complex biological matrices such as plasma, urine, and feces from preclinical animal models and human studies. doi.orgpsu.eduresearchgate.net
These reference standards are essential for:
Pharmacokinetic (PK) Modeling: Accurately determining the concentration-time profiles of both the parent drug and its metabolites.
Metabolite Profiling: Confirming the identity of metabolites detected by techniques like liquid chromatography-mass spectrometry (LC/MS). doi.orgresearchgate.net
In Vitro-In Vivo Correlation: Comparing metabolites generated in human-derived systems (e.g., liver microsomes) with those found in vivo to predict human metabolism.
The availability of such tools is fundamental to fulfilling regulatory requirements for drug development and ensuring a thorough understanding of a drug candidate's metabolic fate. psu.edu
Table 2: Identified Oxidative Metabolites of Muraglitazar
| Metabolite Descriptor | Metabolite Name/Class | Reference |
|---|---|---|
| M5 | O-Demethyl 12-hydroxy muraglitazar | psu.edu |
| M15 | O-Demethyl muraglitazar | psu.edu |
| M10 | 12-Hydroxy muraglitazar | psu.edu |
| M11 | 17-Hydroxy muraglitazar | psu.edu |
| M14 | 9-Hydroxy muraglitazar | psu.edu |
| M2, M6, M7 | Other O-demethyl hydroxy muraglitazar isomers | psu.edu |
| M3, M4, M8 | Dihydroxy muraglitazar | psu.edu |
| M12 | Muraglitazar 12-carboxylic acid | psu.edu |
Q & A
Basic Research Questions
Q. How is 12-Hydroxy-O-demethyl muraglitazar (M5) structurally identified, and what methodologies are used to confirm its configuration?
- Answer : The structure of M5 is elucidated using high-resolution LC/MS and NMR spectroscopy . Key fragments in MS analysis include cleavage at benzylic C-N and ether bonds, yielding characteristic ions (e.g., m/z 292 and 186 for the parent compound) . Synthetic standards of M5 are prepared via microbial bioreactors (e.g., Cunninghamella elegans), which mimic human oxidative metabolism, followed by comparison of retention times and MS/MS fragmentation patterns with human fecal metabolites . NMR data (e.g., chemical shifts for hydroxyl and demethylated groups) further confirm the position of modifications .
Q. What are the primary metabolic pathways leading to the formation of this compound in humans?
- Answer : M5 is formed via sequential oxidative modifications :
O-demethylation at the methoxy group.
Hydroxylation at the C12 position.
These pathways are identified through comparative metabolite profiling in human feces, where M5 is a major metabolite (~15% of total radioactivity) . Microbial bioreactors and isotopic labeling ([14C]) are critical for tracing these pathways .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Answer :
- LC/HRMS with narrow mass windows (0.17–0.22 Da) to isolate isotopic peaks and reduce noise .
- Radiometric detection for tracing [14C]-labeled metabolites in feces, plasma, and urine .
- HPLC-UV coupled with synthetic standards for retention time matching .
Advanced Research Questions
Q. How do interspecies differences in this compound metabolism impact preclinical-to-clinical translation?
- Answer : M5 is detected in rats, dogs, monkeys, and humans , but its abundance varies:
- Humans : M5 is a major fecal metabolite.
- Rats/Dogs : M5 is present in plasma and bile but absent in urine .
- Implication : Species-specific cytochrome P450 activities and gut microbiota composition necessitate cross-validation using humanized microbial bioreactors to bridge preclinical models .
Q. What experimental strategies address discrepancies in metabolite identification between low-concentration human samples and microbial bioreactors?
- Answer :
- Microbial bioreactors : Use Saccharopolyspora hirsuta or C. elegans to biosynthesize sufficient quantities of M5 for structural NMR analysis .
- Sensitivity enhancement : Employ microscale LC-NMR and collision-induced dissociation (CID)-MS/MS to analyze trace metabolites in human feces .
- Synthetic validation : Confirm identity by synthesizing M5 via oxidation of muraglitazar’s methyl group to a carboxylic acid intermediate, followed by reduction .
Q. Does this compound contribute to the cardiovascular risks associated with muraglitazar therapy?
- Answer : While M5 itself is not directly linked to toxicity, its parent drug, muraglitazar, increases congestive heart failure (CHF) risk (RR = 7.43 vs. controls) due to PPARγ-driven fluid retention and adipogenesis . M5’s role requires investigation via:
- Cardiomyocyte assays : Measure M5’s effects on ENaC/Na+,K+-ATPase expression, which regulates sodium retention .
- Adipogenesis models : Compare M5’s PPARγ activity with muraglitazar using 3T3-L1 differentiation assays .
Q. How can researchers optimize experimental designs to resolve conflicting data on muraglitazar’s metabolic benefits vs. toxicity?
- Answer :
- Dose-response studies : Use subtherapeutic (2.5 mg) vs. therapeutic (5–10 mg) doses to isolate metabolite-specific effects .
- Temporal profiling : Track M5 kinetics (Cmax, T½) in plasma and feces to correlate exposure with adverse events .
- Omics integration : Pair metabolite quantification with transcriptomics (e.g., aP2, ACO mRNA) to assess metabolic vs. toxic pathways .
Key Challenges & Methodological Recommendations
- Challenge : Low metabolite abundance in human samples.
Solution : Use microbial bioreactors for bulk synthesis and isotopic dilution assays . - Challenge : Confounding cardiovascular signals in clinical data.
Solution : Apply Gaussian mixture models to distinguish drug-induced CHF from baseline risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
